molecular formula C29H22N4O6S B14950586 N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

N-{(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}-4-(5-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B14950586
M. Wt: 554.6 g/mol
InChI Key: MSXRXKNFMSYKSZ-UHFFFAOYSA-N
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Description

The compound N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE is a complex organic molecule that features a combination of aromatic rings, nitro groups, and heterocyclic structures

Properties

Molecular Formula

C29H22N4O6S

Molecular Weight

554.6 g/mol

IUPAC Name

1-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C29H22N4O6S/c1-3-38-27-15-19(5-11-26(27)39-25-12-10-22(32(34)35)16-24(25)33(36)37)17-30-21-8-6-20(7-9-21)29-31-23-14-18(2)4-13-28(23)40-29/h4-17H,3H2,1-2H3

InChI Key

MSXRXKNFMSYKSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C3=NC4=C(S3)C=CC(=C4)C)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation reaction between an aldehyde and an amine, followed by further functionalization to introduce the nitro and ethoxy groups. The reaction conditions often require the use of solvents such as ethanol or dichloromethane, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE: undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Concentrated sulfuric acid for nitration, or bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro groups may participate in redox reactions, altering the oxidative state of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE
  • N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE

Uniqueness

The uniqueness of N-{(E)-1-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}-N-[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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